Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 165.62 .Scientific Research Applications
Synthesis and Characterization
A study by Murthy et al. (2017) explored the synthesis and characterization of heterocycle-based molecules, emphasizing their potential in creating new compounds with applications in non-linear optics and as precursors for developing anti-cancer drugs. The research highlighted the molecule's stability, charge transfer mechanisms, and its role in forming stable complexes with biological targets, suggesting its utility in drug development and materials science (Murthy et al., 2017).
Fluorescent pH Sensors
Yang et al. (2013) described the development of a heteroatom-containing organic fluorophore, demonstrating the molecule's ability to function as a fluorescent pH sensor. This application is particularly relevant in the context of detecting acidic and basic organic vapors, showcasing the molecule's versatility in environmental monitoring and chemical sensing (Yang et al., 2013).
Chemo-sensors for Metal Ions
Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate through click chemistry, serving as a selective chemosensor for Al(3+). This application underlines the molecule's potential in detecting and quantifying specific metal ions, which is crucial in environmental analysis and monitoring (Maity & Govindaraju, 2010).
Material Sciences
Hsiao et al. (1999) synthesized new diphenylfluorene-based aromatic polyamides, derived in part from similar molecular frameworks, emphasizing the importance of such compounds in creating materials with high thermal stability and solubility in organic solvents. This research points to the broader applications of such molecules in developing advanced materials for industrial and technological use (Hsiao et al., 1999).
Mechanism of Action
The mechanism of action of pyrrolidine compounds is often related to their binding mode to enantioselective proteins . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Safety and Hazards
This compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Its use in drug discovery is expected to continue to grow due to its ability to generate structural diversity . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9;/h2-5,14H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWARIMHCOZCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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